molecular formula C5H6N2O2 B156598 Methyl 1H-pyrazole-4-carboxylate CAS No. 51105-90-9

Methyl 1H-pyrazole-4-carboxylate

Cat. No. B156598
Key on ui cas rn: 51105-90-9
M. Wt: 126.11 g/mol
InChI Key: VFTZKSMAJVLWOV-UHFFFAOYSA-N
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Patent
US05066479

Procedure details

To an ice cold saturated solution of HCl in methanol (500 ml), pyrazole-4-carboxylic acid (4) (19.2 g, 0.17 m) was added and the solution stirred at 0° C. for 3 hours and at ambient temperature overnight. The solvent was distilled off and the brown residue was dissolved in water. The aqueous solution was neutralized with NaHCO3 and the product was repeatedly extracted with ether (25×100 ml). The ether extract was dried over Mg SO4 and concentrated to give the methyl ester (5) as a pale yellow solid (13.59 g, 79.6%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
79.6%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[N:3]1.[CH3:10]O>>[C:7]([C:5]1[CH:6]=[N:2][NH:3][CH:4]=1)([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
19.2 g
Type
reactant
Smiles
N1N=CC(=C1)C(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 0° C. for 3 hours and at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the brown residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the product was repeatedly extracted with ether (25×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Mg SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC)C=1C=NNC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.59 g
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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